(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol
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Overview
Description
(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a complex organic compound that features a combination of benzyl, nitrobenzyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions.
Thioether formation: The thioether linkage can be formed by reacting a thiol with a suitable electrophile.
Final functionalization: The hydroxymethyl group can be introduced through reduction reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol would depend on its specific application. For example, if it were used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)propane: Similar structure but with a propane group.
Uniqueness
The uniqueness of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[3-[(4-methylphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-5-7-15(8-6-14)11-21-18(12-23)10-20-19(21)26-13-16-3-2-4-17(9-16)22(24)25/h2-10,23H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVAZQYFWAAMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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